molecular formula C15H20ClFN2O B4549969 N-(4-chloro-2-fluorophenyl)-N'-(4-ethylcyclohexyl)urea

N-(4-chloro-2-fluorophenyl)-N'-(4-ethylcyclohexyl)urea

Cat. No.: B4549969
M. Wt: 298.78 g/mol
InChI Key: JPLWPTRJKXNWEV-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-N’-(4-ethylcyclohexyl)urea: is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 4-chloro-2-fluorophenyl group and a 4-ethylcyclohexyl group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N’-(4-ethylcyclohexyl)urea: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-N’-(4-ethylcyclohexyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 4-ethylcyclohexyl isocyanate . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-2-fluorophenyl)-N’-(4-ethylcyclohexyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-N’-(4-ethylcyclohexyl)urea: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Urea derivatives with oxidized substituents.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with new functional groups.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-N’-(4-ethylcyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-chloro-2-fluorophenyl)-N’-(4-ethylcyclohexyl)urea: can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-N’-(4-ethylcyclohexyl)urea: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

    N-(4-fluorophenyl)-N’-(4-ethylcyclohexyl)urea: Lacks the chlorine substituent, leading to different chemical and physical properties.

    N-(4-chloro-2-fluorophenyl)-N’-(cyclohexyl)urea: Lacks the ethyl group on the cyclohexyl ring, which may influence its steric and electronic properties.

The uniqueness of N-(4-chloro-2-fluorophenyl)-N’-(4-ethylcyclohexyl)urea lies in the specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(4-ethylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O/c1-2-10-3-6-12(7-4-10)18-15(20)19-14-8-5-11(16)9-13(14)17/h5,8-10,12H,2-4,6-7H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLWPTRJKXNWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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